molecular formula C16H20N2O2 B5786517 N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide

N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide

Cat. No. B5786517
M. Wt: 272.34 g/mol
InChI Key: GARPSKXNQPEXKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related quinolinyl acetamides and quinoxalinones has been achieved through various innovative methods. For instance, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized via the Passerini three-component reaction, highlighting a method that could potentially apply to the synthesis of N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide (Jafar Taran et al., 2014). Additionally, a one-pot strategy for synthesizing quinoxalin-2-ones from N-aryl cyanoacetamides offers insight into the compound's potential synthetic pathways, demonstrating the versatility of synthetic approaches (F. Wang et al., 2017).

Molecular Structure Analysis

The analysis of molecular structure is crucial for understanding the chemical behavior of compounds. Studies on similar molecules, such as N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate, reveal intricate hydrogen-bonding patterns and planar conformations that could shed light on the structural characteristics of N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide (Yong-hong Wen et al., 2006).

Chemical Reactions and Properties

The reactivity and chemical properties of N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide can be inferred from related studies. For instance, the multifaceted role of tert-butyl nitrite in facilitating C-N bond formations in quinolines provides insights into potential chemical reactions involving N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide (Prasenjit Sau et al., 2018).

Physical Properties Analysis

Although specific studies on the physical properties of N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide were not found, research on similar compounds provides valuable information. For example, the solid-state structure and properties of closely related molecules offer a foundation for predicting the physical characteristics of the compound .

Chemical Properties Analysis

The chemical properties of N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide can also be deduced from the study of similar compounds. The investigation into the synthesis and reactivity of quinoxaline derivatives, including their interactions with various reagents and conditions, provides a framework for understanding the chemical behavior of N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide (K. Pissinate et al., 2016).

properties

IUPAC Name

N-tert-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11(19)18(16(2,3)4)10-13-9-12-7-5-6-8-14(12)17-15(13)20/h5-9H,10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARPSKXNQPEXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]acetamide

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